molecular formula C19H16N4OS B2377690 1-(Indolin-1-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)ethanone CAS No. 872987-42-3

1-(Indolin-1-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)ethanone

Cat. No. B2377690
CAS RN: 872987-42-3
M. Wt: 348.42
InChI Key: LRWVAAJEZOFIMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Indolin-1-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields, including medicinal chemistry and biochemistry. This compound is known for its unique structure and properties, which make it a promising candidate for drug development and other research applications.

Scientific Research Applications

Heterocyclic Compound Synthesis

1-(Indolin-1-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)ethanone, due to its structural complexity, plays a crucial role in the synthesis of heterocyclic compounds. Studies highlight its use in generating novel heterocycles with potential biological activities. For instance, the efficient synthesis of piperazine-2,6-dione derivatives and their evaluation for anticancer activity were explored, indicating the compound's significance in developing therapeutic agents with good anticancer properties (Kumar et al., 2013).

Catalysis and Chemical Reactions

The compound also finds application in catalytic processes, contributing to advancements in material science and organic synthesis. Research involving the synthesis and characterization of iron and cobalt dichloride bearing 2-quinoxalinyl-6-iminopyridines demonstrates its role in enhancing ethylene reactivity, showcasing its potential in industrial applications (Sun et al., 2007).

Antiviral and Anticancer Research

Moreover, 1-(Indolin-1-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)ethanone derivatives have been assessed for their antiviral and anticancer activities. These studies highlight the compound's versatility in medicinal chemistry, where derivatives exhibit cytotoxicity against various cancer cell lines, offering a pathway to new cancer therapies (Attaby et al., 2006).

Biological Activity and Drug Design

Its application extends to the design of novel drug candidates targeting specific biological pathways. Research into the design, synthesis, and biological evaluation of novel 1H-3-Indolyl derivatives as significant antioxidants demonstrates the compound's role in combating oxidative stress, a key factor in numerous diseases (Aziz et al., 2021).

Cardiotonic Agents Development

Finally, its structural motif is integral to the development of cardiotonic agents, highlighting its potential in addressing cardiovascular diseases. The synthesis of 6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone derivatives, which form the basis for many cardio-active pyridazinone derivatives, underscores the compound's significance in pharmaceutical research aimed at heart disease treatment (Imran & Abida, 2016).

properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS/c24-19(23-12-9-15-3-1-2-4-17(15)23)13-25-18-6-5-16(21-22-18)14-7-10-20-11-8-14/h1-8,10-11H,9,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWVAAJEZOFIMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(C=C3)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Indolin-1-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.